molecular formula C11H8N2O2 B3012915 2-(6-cyano-1H-indol-3-yl)acetic acid CAS No. 1019115-64-0

2-(6-cyano-1H-indol-3-yl)acetic acid

Cat. No. B3012915
CAS RN: 1019115-64-0
M. Wt: 200.197
InChI Key: JVTLURJNATXWCQ-UHFFFAOYSA-N
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Description

“2-(6-cyano-1H-indol-3-yl)acetic acid” is a carboxylic acid compound with a molecular weight of 200.19 and a molecular formula of C11H8N2O2 . It has a standard purity of 95+%3.


Synthesis Analysis

The synthesis of similar compounds involves the refluxing of isatin and potassium hydroxide in ethanol for 1 hour . The reaction is then monitored by TLC .


Molecular Structure Analysis

The InChI code for “2-(6-cyano-1H-indol-3-yl)acetic acid” is 1S/C11H8N2O2/c12-5-7-1-2-9-8 (4-11 (14)15)6-13-10 (9)3-7/h1-3,6,13H,4H2, (H,14,15) .

Safety and Hazards

While specific safety and hazard information for “2-(6-cyano-1H-indol-3-yl)acetic acid” is not available, similar compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, such as “2-(6-cyano-1H-indol-3-yl)acetic acid”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

properties

IUPAC Name

2-(6-cyano-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-5-7-1-2-9-8(4-11(14)15)6-13-10(9)3-7/h1-3,6,13H,4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTLURJNATXWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)NC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-cyano-1H-indol-3-yl)acetic acid

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